molecular formula C10H13NO2 B14455151 Methyl cyclohexylidene(isocyano)acetate CAS No. 76203-04-8

Methyl cyclohexylidene(isocyano)acetate

Cat. No.: B14455151
CAS No.: 76203-04-8
M. Wt: 179.22 g/mol
InChI Key: FLMASAJLZJNFQH-UHFFFAOYSA-N
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Description

Methyl cyclohexylidene(isocyano)acetate is a versatile organic compound known for its unique chemical structure and reactivity It is characterized by the presence of an isocyano group, which imparts significant reactivity, making it a valuable intermediate in various chemical syntheses

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl cyclohexylidene(isocyano)acetate typically involves the reaction of cyclohexylideneacetate with methyl isocyanide under controlled conditions. The reaction is often catalyzed by a base such as potassium tert-butoxide in a solvent like tetrahydrofuran (THF). The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: Methyl cyclohexylidene(isocyano)acetate undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or hydrazones.

    Reduction: Reduction reactions can convert the isocyano group to an amine.

    Substitution: The isocyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the isocyano group under mild conditions.

Major Products: The major products formed from these reactions include oximes, hydrazones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl cyclohexylidene(isocyano)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.

    Biology: The compound’s reactivity makes it useful in the development of biochemical probes and enzyme inhibitors.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which methyl cyclohexylidene(isocyano)acetate exerts its effects involves the reactivity of the isocyano group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the inhibition or modification of enzyme activity. The compound’s ability to interact with specific molecular targets, such as metabolic enzymes, makes it a valuable tool in biochemical research.

Comparison with Similar Compounds

    Methyl isocyanoacetate: Shares the isocyano group but differs in the structure of the carbon backbone.

    Cyclohexylideneacetate: Lacks the isocyano group, resulting in different reactivity and applications.

    Isocyanocyclohexane: Similar in having an isocyano group attached to a cyclohexane ring but differs in the ester functionality.

Uniqueness: Methyl cyclohexylidene(isocyano)acetate is unique due to the combination of the cyclohexylidene and isocyano groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions and form diverse products makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

76203-04-8

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

methyl 2-cyclohexylidene-2-isocyanoacetate

InChI

InChI=1S/C10H13NO2/c1-11-9(10(12)13-2)8-6-4-3-5-7-8/h3-7H2,2H3

InChI Key

FLMASAJLZJNFQH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=C1CCCCC1)[N+]#[C-]

Origin of Product

United States

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